4,5-Dimethoxy-2-naphthalenecarboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 4,5-dimethoxy- is an organic compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 4 and 5 positions and a carboxylic acid group at the 2 position on the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- typically involves the methoxylation of 2-naphthalenecarboxylic acid. This can be achieved through the reaction of 2-naphthalenecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually involve heating the mixture to a temperature of around 150-200°C to facilitate the methoxylation process .
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,5-dimethoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
2-Naphthalenecarboxylic acid, 4,5-dimethoxy- can be compared with other similar compounds, such as:
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-dimethoxy-: This compound has additional hydroxyl groups, which may alter its reactivity and biological activity.
2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-:
Properties
IUPAC Name |
4,5-dimethoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-10-5-3-4-8-6-9(13(14)15)7-11(17-2)12(8)10/h3-7H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIUJDACFKDRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CC(=C21)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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